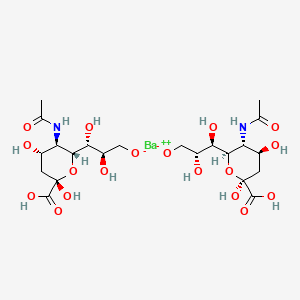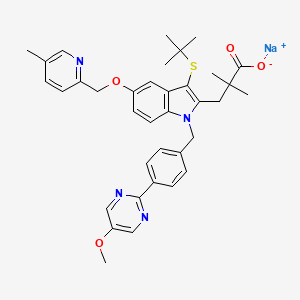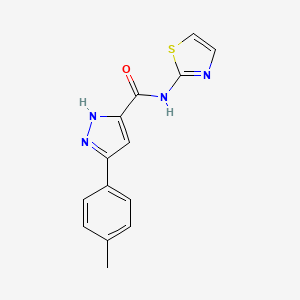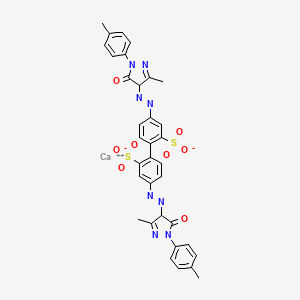
Calcium 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonate is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its distinctive molecular configuration and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonate involves multiple steps, including the formation of the azo compound and subsequent sulphonation. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves the use of large-scale reactors, continuous monitoring of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the azo groups, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulphonated biphenyl derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Calcium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonate is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a marker in various biological studies.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Calcium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Calcium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonate
- Calcium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-methyl-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonate
Uniqueness
What sets Calcium 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-p-tolyl-1H-pyrazol-4-yl)azo)(1,1’-biphenyl)-2,2’-disulphonate apart from similar compounds is its specific molecular configuration, which imparts unique reactivity and binding properties. This makes it particularly valuable in specialized research and industrial applications.
Eigenschaften
CAS-Nummer |
85005-82-9 |
|---|---|
Molekularformel |
C34H28CaN8O8S2 |
Molekulargewicht |
780.8 g/mol |
IUPAC-Name |
calcium;5-[[3-methyl-1-(4-methylphenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-2-[4-[[3-methyl-1-(4-methylphenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-2-sulfonatophenyl]benzenesulfonate |
InChI |
InChI=1S/C34H30N8O8S2.Ca/c1-19-5-11-25(12-6-19)41-33(43)31(21(3)39-41)37-35-23-9-15-27(29(17-23)51(45,46)47)28-16-10-24(18-30(28)52(48,49)50)36-38-32-22(4)40-42(34(32)44)26-13-7-20(2)8-14-26;/h5-18,31-32H,1-4H3,(H,45,46,47)(H,48,49,50);/q;+2/p-2 |
InChI-Schlüssel |
JBVRRKXINLZOTR-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)C)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



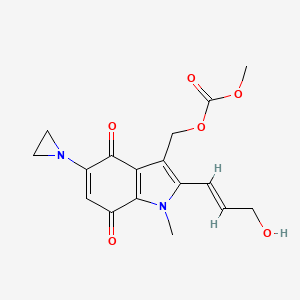
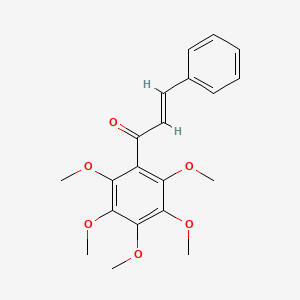
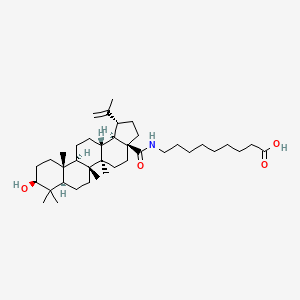
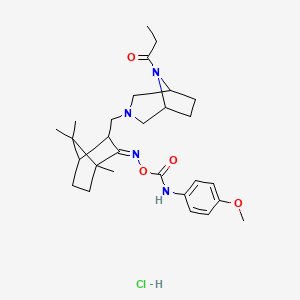
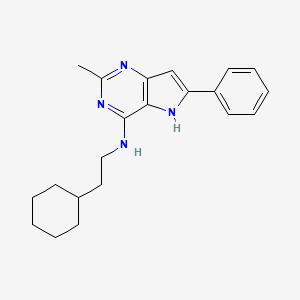

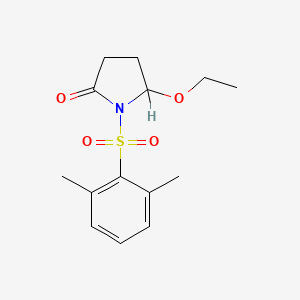
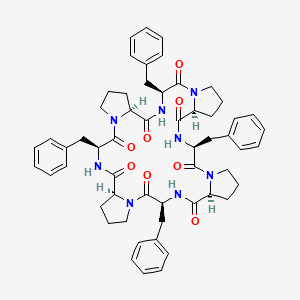
![(Z)-but-2-enedioic acid;1-O-[2-(dimethylamino)ethyl] 4-O-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl] butanedioate](/img/structure/B12729254.png)
